molecular formula C31H31ClN2O9 B1265287 4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate

4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate

Cat. No.: B1265287
M. Wt: 611 g/mol
InChI Key: WPKCJVLZWQTZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate: is a fluorescent label belonging to the class of rhodamine dyes. It is known for its strong absorption, high fluorescence quantum yield, and high thermal and photo-stability. These properties make it highly suitable for single-molecule detection applications and high-resolution microscopy techniques such as PALM, dSTORM, and STED .

Preparation Methods

Synthetic Routes and Reaction Conditions: ATTO 565 is synthesized through a series of chemical reactions involving rhodamine derivatives. The synthesis typically involves the reaction of rhodamine with various reagents to introduce functional groups that enhance its fluorescence properties. The reaction conditions often include the use of solvents like DMF, ethanol, or methanol, and the reactions are carried out under controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of ATTO 565 involves large-scale synthesis using automated reactors. The process includes the purification of the compound through techniques such as gel permeation chromatography, which helps in separating the labeled protein from unreacted dye .

Chemical Reactions Analysis

Types of Reactions: ATTO 565 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of ATTO 565 that have enhanced fluorescence properties and stability .

Scientific Research Applications

Chemistry: ATTO 565 is used as a fluorescent label in various chemical analyses, including the detection of specific molecules in complex mixtures.

Biology: In biological research, ATTO 565 is used for labeling DNA, RNA, and proteins. It is highly suitable for techniques like fluorescence in-situ hybridization (FISH) and flow cytometry (FACS) .

Medicine: In medical research, ATTO 565 is used for imaging applications, including the detection of specific biomarkers in tissues and cells.

Industry: Industrially, ATTO 565 is used in the development of diagnostic tools and assays that require high sensitivity and specificity .

Mechanism of Action

Mechanism: ATTO 565 exerts its effects through its strong absorption and high fluorescence quantum yield. When excited by light in the range of 545 - 575 nm, it emits fluorescence at around 590 nm. This property is utilized in various detection and imaging applications .

Molecular Targets and Pathways: The molecular targets of ATTO 565 include nucleic acids and proteins. It binds to these molecules through covalent or non-covalent interactions, allowing for their detection and visualization in various assays .

Comparison with Similar Compounds

Uniqueness: ATTO 565 is unique due to its high thermal and photo-stability, making it highly suitable for applications requiring prolonged exposure to light. Its strong absorption and high fluorescence quantum yield also make it a preferred choice for single-molecule detection and high-resolution microscopy .

Properties

Molecular Formula

C31H31ClN2O9

Molecular Weight

611 g/mol

IUPAC Name

4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate

InChI

InChI=1S/C31H30N2O5.ClHO4/c1-3-32-11-5-7-18-13-23-27(16-25(18)32)38-28-17-26-19(8-6-12-33(26)4-2)14-24(28)29(23)21-10-9-20(30(34)35)15-22(21)31(36)37;2-1(3,4)5/h9-10,13-17H,3-8,11-12H2,1-2H3,(H-,34,35,36,37);(H,2,3,4,5)

InChI Key

WPKCJVLZWQTZOT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=C(C=C(C=C6)C(=O)O)C(=O)O)CC.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate
Reactant of Route 2
Reactant of Route 2
4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate
Reactant of Route 3
Reactant of Route 3
4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate
Reactant of Route 4
Reactant of Route 4
4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate
Reactant of Route 5
4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate
Reactant of Route 6
Reactant of Route 6
4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate

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